Superior In Vivo Potency of (R)-Praziquantel Enantiomer Over Racemate and (S)-Enantiomer in Schistosoma haematobium Model
The (R)-enantiomer of praziquantel demonstrates 5.17-fold higher in vivo potency than the (S)-enantiomer against Schistosoma haematobium infection in hamsters [1]. While racemic PZQ achieves a worm burden reduction (WBR) of 99.3% at a high dose of 250 mg/kg, (R)-PZQ achieves a near-equivalent WBR of 98.5% at just half the dose (125 mg/kg), confirming the active component's dose-sparing potential [1].
| Evidence Dimension | In vivo efficacy (Worm Burden Reduction) |
|---|---|
| Target Compound Data | (R)-PZQ: ED50 = 24.7 mg/kg; WBR = 98.5% at 125 mg/kg |
| Comparator Or Baseline | (S)-PZQ: ED50 = 127.6 mg/kg; WBR = 46.7% at 125 mg/kg; Racemic PZQ: ED50 not provided, WBR = 99.3% at 250 mg/kg |
| Quantified Difference | Eudysmic ratio (ED50 S/R) = 5.17; (R)-PZQ achieves comparable efficacy to racemate at half the dose |
| Conditions | Golden Syrian hamsters with chronic S. haematobium infection; single oral dose |
Why This Matters
This confirms that procuring enantiopure (R)-PZQ, rather than the racemate, enables a 50% dose reduction without loss of efficacy, directly addressing pill burden and taste-related compliance issues.
- [1] Kovac, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10, 365. View Source
